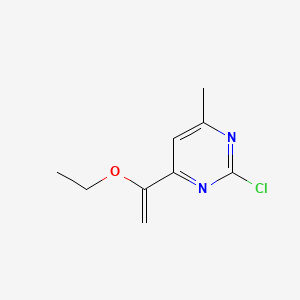
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopentyl ring with a methoxy group, a vinyl group, and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-methoxycyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the vinyl group is introduced via a vinyl halide or triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts with bases like potassium carbonate and solvents like THF.
Major Products
Oxidation: Corresponding alcohols.
Reduction: Alkanes.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in several scientific research applications:
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners to form new bonds. This process is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclopentylboronic acid
- Vinylboronic acid
- Methoxycyclopentylboronic acid
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, a methoxy group, a vinyl group, and a dioxaborolane moiety. This structure provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H25BO3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-[(E)-2-(1-methoxycyclopentyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-10-14(16-5)8-6-7-9-14/h10-11H,6-9H2,1-5H3/b11-10+ |
InChI Key |
PYLISWGGGSTWSU-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCC2)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



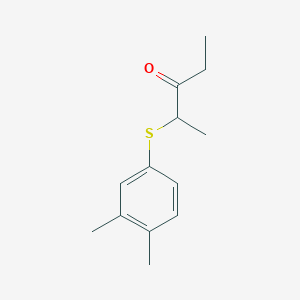
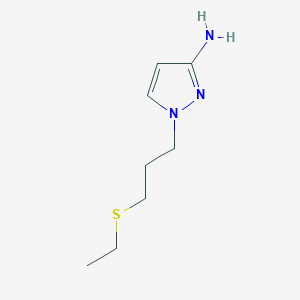
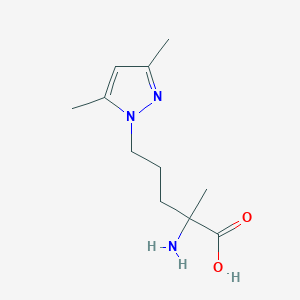
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

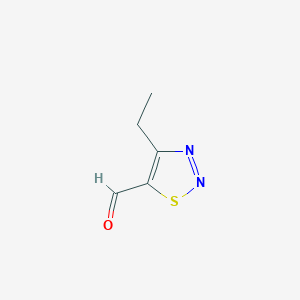
![1-[2-(Diethylamino)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643298.png)
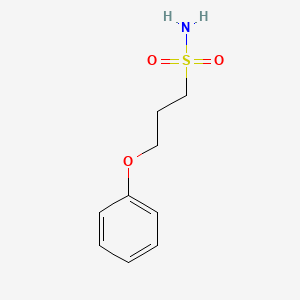
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
